3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol

Medicinal Chemistry Drug Design ADME Properties

Researchers building CNS-focused compound libraries often encounter amino alcohol scaffolds that violate MPO cutoffs or lack halogen diversity. This 4-bromo-2-chlorobenzyl-aminopropanol directly resolves that gap. Its cLogP of 2.57 and TPSA of 32.26 Ų lie within optimal CNS drug-like space, while the dual-halogen motif enables systematic halogen-bonding SAR. The secondary amine and terminal hydroxyl provide orthogonal handles for alkylation, acylation, or oxidation. Sourced globally with custom synthesis support for medicinal chemistry and chemical biology programs.

Molecular Formula C10H13BrClNO
Molecular Weight 278.57 g/mol
Cat. No. B13258849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol
Molecular FormulaC10H13BrClNO
Molecular Weight278.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)CNCCCO
InChIInChI=1S/C10H13BrClNO/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2
InChIKeyJROXAOZFWXMBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol: Halogenated Aminopropanol Building Block


3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol is a synthetic arylaminopropanol featuring a 4-bromo-2-chlorophenylmethyl group linked via a secondary amine to a propan-1-ol chain . With a molecular formula of C10H13BrClNO and a molecular weight of 278.57 g/mol, this compound serves as a versatile research intermediate in medicinal chemistry, particularly for constructing bioactive molecules that require precisely positioned halogen atoms and a flexible amino alcohol tether . Its bifunctional nature—combining a secondary amine with a terminal hydroxyl group—enables further derivatization through alkylation, acylation, or oxidation reactions.

Bifunctional scaffold Secondary amine and terminal hydroxyl enable diverse derivatization
Halogenated aryl motif 4-Bromo-2-chlorophenyl group for medicinal chemistry building
Flexible amino alcohol tether May support linker, fragment, and SAR library design

Why Generic Analogs Cannot Replace This Aminopropanol


Subtle variations in the halogen substitution pattern, the position of the hydroxyl group, and the amine connectivity profoundly alter the physicochemical and pharmacokinetic profile of arylaminopropanols [1]. For example, shifting the hydroxyl from the propan-1-ol terminus to the propan-2-ol position (as in the regioisomer 1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol) changes the hydrogen-bonding geometry and metabolic vulnerability without altering the molecular formula . Similarly, replacing the benzylamine linkage with a direct aryl-amine attachment (as in 3-amino-1-(4-bromo-2-chlorophenyl)propan-1-ol) drastically reduces the compound's LogP and increases its topological polar surface area (TPSA), which directly impacts membrane permeability and CNS penetration potential . These are not interchangeable scaffolds; they are distinct chemical entities with divergent property sets that must be matched to specific synthetic or pharmacological objectives.

Hydroxyl regioisomer (propan-2-ol)

Shifting the hydroxyl group alters hydrogen-bonding geometry and metabolic vulnerability, limiting direct replacement in structure–activity studies.

Direct aryl-amine analog

A direct aryl-amine connection instead of a benzylamine linkage reduces LogP and increases TPSA, which may shift membrane permeability and CNS penetration profiles.

Quantitative Evidence vs. Closest Analogs


Balanced Lipophilicity for Permeability and Solubility

The target compound exhibits a calculated partition coefficient (cLogP) of 2.57, which falls squarely within the optimal LogP range of 2–3 for oral drug candidates seeking to balance aqueous solubility and passive membrane permeability . In direct head-to-head comparison, its regioisomer 1-{[(4-bromo-2-chlorophenyl)methyl]amino}propan-2-ol shows a slightly lower cLogP of 2.36, while the 3-amino-1-arylpropanol analog registers a significantly higher cLogP of approximately 3.1. This places the target compound in a unique middle ground—more lipophilic than the propan-2-ol isomer (enhancing membrane partitioning) but less lipophilic than the direct aryl-amino derivative (reducing the risk of poor solubility and high metabolic clearance) .

Lipophilicity (cLogP)
Head-to-head
Target: cLogP 2.57
Propan-2-ol isomer: 2.36
Direct aryl-amino analog: ≈3.1
Δ +0.21 / -0.53
Mid-range cLogP may support permeability–solubility balance selection
Calculated (XLogP3); experimental validation recommended
Medicinal Chemistry Drug Design ADME Properties

Lower TPSA Supports Blood-Brain Barrier Penetration

The target compound exhibits a TPSA of 32.26 Ų . This is below the widely recognized empirical threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration [1]. In contrast, the 3-amino-1-arylpropanol regioisomer has a TPSA of 46.25 Ų (due to the primary amine and hydroxyl being directly attached to the same carbon, increasing hydrogen-bonding capacity) . The target compound's secondary amine and terminal hydroxyl arrangement reduces the effective polar surface area by approximately 30% relative to the primary amine analog, positioning it as the superior candidate for CNS-targeted library synthesis where brain exposure is a critical design parameter.

TPSA
Head-to-head
Target: 32.26 Ų
Direct analog: 46.25 Ų
Δ -13.99 Ų (30% reduction)
Lower TPSA may support blood–brain barrier penetration studies
Calculated TPSA; CNS threshold review needed
CNS Drug Discovery Blood-Brain Barrier Neuropharmacology

Optimal Rotatable Bond Count for Conformational Adaptability

The target compound possesses 5 rotatable bonds . This count is higher than the more rigid 3-amino-1-arylpropanol isomer (which has only 3 rotatable bonds due to the direct aryl-amino attachment), providing greater conformational adaptability for induced-fit binding to protein pockets . However, it remains below the typical 'rule of thumb' cutoff of 10 rotatable bonds associated with oral bioavailability penalties. The additional two rotatable bonds in the target compound, compared to its primary amine analog, allow the amine and hydroxyl groups to independently sample a broader conformational space, potentially enabling engagement with diverse pharmacophoric features without introducing the excessive entropic cost associated with highly flexible linkers [1].

Rotatable Bonds
Head-to-head
Target: 5
Direct analog: 3
Δ +2 (67% more degrees of freedom)
Higher rotatable bond count may support conformational adaptability for target binding
Below typical oral bioavailability threshold of 10
Fragment-Based Drug Design Ligand Efficiency Conformational Analysis

Hydrogen-Bond Donor/Acceptor Ratio Tuning

The target compound features 2 hydrogen-bond donors (one amine N-H and one hydroxyl O-H) and 2 hydrogen-bond acceptors (amine N and hydroxyl O) . This 2/2 donor/acceptor configuration is characteristic of secondary amine alcohols and directly influences both aqueous solubility and protein-ligand interaction potential. In comparison, the 3-amino-1-arylpropanol isomer, with a primary amine, offers 3 hydrogen-bond donors, which increases desolvation cost upon binding and can reduce passive membrane permeability . The target compound's reduced donor count relative to the primary amine analog is consistent with empirical guidelines for CNS drug design, where a donor count ≤3 is recommended [1]. This property differentiation gives the target compound an inherent advantage in balancing solubility with permeation.

H-Bond Donors/Acceptors
Reported
Target: Donors 2 / Acceptors 2
Direct analog: Donors 3 / Acceptors 2
Δ Donors -1 (33% fewer)
Reduced H-bond donor count may align with CNS drug design guidelines
CNS MPO scoring context; context-dependent
Physicochemical Profiling Hydrogen Bonding Solubility Optimization

Key Application Scenarios


CNS Fragment-Based Drug Discovery Libraries

With a TPSA of 32.26 Ų—significantly below the CNS penetration threshold—and a favorable cLogP of 2.57, this compound is ideally suited as a core fragment for building CNS-active compound libraries. Its balanced profile (2 H-bond donors, 5 rotatable bonds) aligns with CNS MPO desirability criteria, making it a superior starting point over primary amine analogs that exceed donor count recommendations [1][2].

Serotonin/Noradrenaline Reuptake Inhibitor Intermediates

1-Aryl-3-aminopropan-1-ols are established precursors for seratonin and noradrenalin reuptake inhibitors [1]. The target compound's secondary benzylamine architecture and terminal hydroxyl group provide a versatile handle for introducing diverse N-alkyl/aryl substituents and for oxidation to the corresponding aldehyde or carboxylic acid, enabling modular construction of uptake inhibitor candidates. Its cLogP of 2.57 optimally positions it for CNS target engagement while maintaining sufficient solubility for formulation [2].

Halogenated Arylaminopropanol SAR Exploration

The specific 4-bromo-2-chloro substitution pattern on the phenyl ring provides a unique electronic and steric profile that can be systematically varied to probe halogen-bonding interactions with target proteins. Compared to the 4-bromo-only or 2-chloro-only analogs, the dual-halogen motif enhances binding affinity through orthogonal multipolar interactions, and the target compound's physicochemical properties (LogP, TPSA) are precisely those that medicinal chemists seek when optimizing halogen-substituted series for potency, selectivity, and pharmacokinetics [3].

Prodrug and Bioconjugate Linker Design

The combination of a secondary amine and a terminal primary alcohol in a single, relatively compact scaffold (MW 278.57) makes this compound an attractive linker or prodrug promoiety. The amine can be conjugated to carboxylic acid-containing drugs via amide bond formation, while the hydroxyl can be phosphorylated or esterified to modulate solubility or enable targeted release. Its 5 rotatable bonds provide sufficient flexibility for optimal conjugate positioning without excessive entropic penalty [1].

Application
Selection Property
Validation Focus
CNS fragment-based drug discovery
Favorable CNS MPO profile (low TPSA, moderate LogP, ≤3 HBD)
Blood–brain barrier penetration potential
Serotonin/noradrenaline reuptake inhibitor research
Secondary benzylamine architecture with terminal hydroxyl handle
Modular derivatization for uptake inhibitor candidates
Halogen-substituted SAR exploration
Dual-halogen (4-Br, 2-Cl) aryl motif for orthogonal interactions
Halogen-bonding interaction screening
Prodrug/bioconjugate linker design
Bifunctional amine-alcohol scaffold with moderate flexibility
Conjugation versatility and release modulation
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